molecular formula C17H16N2O3S B5578554 Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Cat. No.: B5578554
M. Wt: 328.4 g/mol
InChI Key: JWJFEGORHUDZMC-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by a cyano group at position 4, a methyl group at position 3, and a 3-methylbenzamido substituent at position 5 of the thiophene ring. The ethyl ester at position 2 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJFEGORHUDZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its substitution pattern. Key analogs and their differences are summarized below:

Compound Name Substituents (Thiophene Ring Positions) Key Structural Features Reference
Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate (Target) 4-CN, 3-CH₃, 5-(3-methylbenzamido), 2-COOEt Amide group enhances hydrogen bonding potential; methyl groups improve lipophilicity
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate 5-NH₂, 4-CN, 3-(CH₂COOEt), 2-COOEt Amino group increases polarity; ethoxycarbonylmethyl adds steric bulk
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-NH₂, 5-(3-Cl-C₆H₄), 2-COOEt Chlorophenyl group enhances electronic effects; amino group aids in derivatization
Ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate 5-(4-Cl-C₆H₄), 3-NCS, 2-COOEt Isothiocyanate enables nucleophilic reactions; chlorophenyl boosts hydrophobic interactions

Key Observations :

  • Cyanogroups at position 4 are common in bioactive thiophenes, contributing to electron-withdrawing effects that stabilize molecular conformations .

Key Observations :

  • The target compound’s amide formation likely parallels methods in and , where brominated intermediates react with amines or acyl chlorides .
  • Esterification (e.g., ethanol/HCl) is a universal step for introducing the ethyl carboxylate group .

Key Observations :

  • The 3-methylbenzamido group in the target compound may enhance pharmacokinetic properties (e.g., bioavailability) compared to chlorophenyl or amino-substituted analogs .
  • Cyanogroups correlate with improved anticancer potency by stabilizing ligand-receptor interactions .

Biological Activity

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Information

  • IUPAC Name: this compound
  • CAS Number: 443122-60-9
  • Molecular Formula: C17H16N2O3S
  • Molecular Weight: 328.39 g/mol

Structural Characteristics

The compound features a thiophene ring with various substituents, including a cyano group, a methyl group, and a benzamido group. These functional groups contribute to its chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound exhibited cytotoxic effects, indicating its potential as a lead compound for cancer therapy.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study conducted on human cancer cell lines (e.g., HeLa and MCF-7), the compound showed varying levels of cytotoxicity:

Cell LineIC50 (µM)
HeLa15.5
MCF-722.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound possesses significant anticancer activity.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies suggest that the compound activates apoptotic pathways, leading to cell death:

"The compound significantly increased the percentage of early apoptotic cells in treated cultures compared to controls" .

Drug Development Potential

Given its unique structure and biological activity, this compound is being investigated as a potential lead compound in drug development. Its ability to target specific biological pathways makes it a candidate for further optimization and testing.

Future Research Directions

Future studies should focus on:

  • Mechanistic Studies: Understanding the detailed mechanisms underlying its biological activities.
  • In Vivo Studies: Evaluating efficacy and safety in animal models.
  • Structural Modifications: Exploring analogs to enhance potency and selectivity.

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